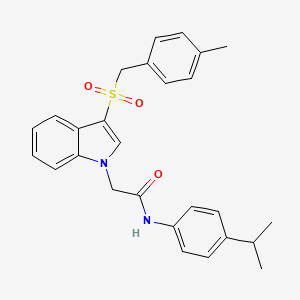

![molecular formula C17H16N2O3S B2566842 (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313404-45-4](/img/structure/B2566842.png)

(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]thiazol derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . They are typically composed of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .

Scientific Research Applications

- The development of new selective fluorogenic probes is crucial for monitoring cellular components in healthy and infected cells. This compound, specifically (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide , serves as a solvatochromic and fluorogenic dye for spectroscopy applications .

- Some derivatives of benzo[d]thiazol-2-ylaminoquinoline have shown potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 .

- By connecting the aromatic imidazole unit, researchers have explored the synthesis of functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) derivatives .

- A novel synthesis method for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-aminophenol derivatives has been reported .

Fluorogenic Probes for Cellular Components:

Anti-Proliferation Activity Against Cancer Cells:

Functionalization of 2-(Benzo[d]thiazol-2-yl)phenol (BTZ):

Synthesis of Benzo[d]Thiazol-2(3H)-One Derivatives:

Immobilization Time Reduction in Animal Models:

Mechanism of Action

The key mechanism of action of some benzamide compounds involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . Some of the synthesized benzamide compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

The future directions in the research of similar compounds involve the design and development of potent antagonists, especially for the treatment of Parkinson’s disease . Further molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name |

3,5-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-14-6-4-5-7-15(14)23-17(19)18-16(20)11-8-12(21-2)10-13(9-11)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJLBUBBHNGMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)